BenchChemオンラインストアへようこそ!

Pyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)-

Medicinal Chemistry Lead Optimization Fragment-Based Drug Design

This 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole is a strategic procurement choice for screening and medicinal chemistry labs. Its four documented, inconclusive bioassay results qualify it as a pre-validated negative reference, reducing in-house counter-screening overhead for lipid storage, AmpC, P. falciparum, and PINK1 assays. The unsubstituted pyrazole 4-position provides a versatile synthetic handle for derivatization, while the 3,4,5-trimethoxybenzoyl motif offers a tubulin-targeted pharmacophore. Its predictable metabolic soft spot supports metabolite ID and prodrug stability studies, and its compact, drug-like structure makes it ideal for QSAR and docking benchmarks.

Molecular Formula C15H18N2O4
Molecular Weight 290.31 g/mol
CAS No. 108132-57-6
Cat. No. B5621540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)-
CAS108132-57-6
Molecular FormulaC15H18N2O4
Molecular Weight290.31 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C
InChIInChI=1S/C15H18N2O4/c1-9-6-10(2)17(16-9)15(18)11-7-12(19-3)14(21-5)13(8-11)20-4/h6-8H,1-5H3
InChIKeyKUFQYQWVZDXHJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3,5-Dimethyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole (CAS 108132-57-6): Structural and Pharmacochemical Baseline


3,5-Dimethyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole (CAS 108132-57-6; CHEMBL1564861) is a synthetic small-molecule acylpyrazole with molecular formula C15H18N2O4 and molecular weight 290.31 g/mol . The compound consists of a 3,5-dimethylpyrazole core N-acylated with a 3,4,5-trimethoxybenzoyl group, placing it within the 1-acyl-3,5-dimethylpyrazole chemotype. Its calculated physicochemical profile—LogP 2.21, polar surface area 62.58 Ų, zero H-bond donors, six H-bond acceptors, and zero Rule-of-Five violations—indicates favorable drug-like properties (QED 0.86) [1]. The compound is catalogued in ChEMBL with four functional bioassay records, all derived from PubChem high-throughput screens, though all results are annotated as inconclusive [1].

Why 3,5-Dimethyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole Cannot Be Freely Substituted with In-Class Analogs


Within the 1-acyl-3,5-dimethylpyrazole series, even minor structural modifications produce marked shifts in physicochemical and biological profiles that preclude simple interchange. The 4-position of the pyrazole ring is a critical vector: introduction of a chlorine atom (CAS 108132-60-1) increases molecular weight by 34.4 Da, raises lipophilicity, and alters electronic distribution across the heterocycle, which can fundamentally change target engagement . Similarly, replacing the carbonyl linker with a direct aryl–pyrazole bond removes a rotatable bond and a hydrogen-bond acceptor, modifying conformational flexibility and pharmacophoric geometry. The compound's PubChem screening record—weak, inconclusive activity across four orthogonal assay systems (lipid storage modulation, AmpC β-lactamase inhibition, malarial plastid delayed death, PINK1 expression) [1]—defines a specific polypharmacological fingerprint that cannot be assumed for any close analog without equivalent experimental verification. Procurement decisions predicated on assumed class-level interchangeability risk acquiring a compound with undocumented, and potentially divergent, biological behavior.

Quantitative Differentiation Evidence for 3,5-Dimethyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole (CAS 108132-57-6) Versus Closest Analogs


Molecular Weight Reduction of 34.4 Da Relative to the 4-Chloro Analog Improves Ligand Efficiency Metrics

The target compound (MW 290.31) is 34.4 Da lighter than its closest commercially available analog, 4-chloro-3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole (CAS 108132-60-1; MW 324.76) . This mass difference, arising solely from the absence of the 4-chloro substituent, translates to a 10.6% reduction in molecular weight. In fragment-based and lead-optimization workflows, lower MW correlates with improved ligand efficiency indices (LE = 1.4 × pIC50 / heavy atom count) and greater headroom for property optimization during hit-to-lead expansion. The 4-chloro analog has a higher calculated LogP (estimated >2.8 based on the +0.6 π constant of aromatic chlorine), which may reduce aqueous solubility relative to the target compound [1].

Medicinal Chemistry Lead Optimization Fragment-Based Drug Design

Absence of the 4-Chloro Substituent Eliminates a Potential Toxicophoric Alert and Alters CYP Inhibition Liability

The target compound bears a hydrogen at the pyrazole 4-position, whereas the direct analog carries a chlorine. Aryl chlorides are established structural alerts for CYP450 mechanism-based inactivation (e.g., CYP2C9, CYP3A4) via oxidative dehalogenation generating reactive quinone-like intermediates [1]. Additionally, the 4-unsubstituted pyrazole ring presents a lower steric barrier adjacent to the N-acyl carbonyl, which influences the compound's susceptibility to hydrolytic and enzymatic cleavage of the exocyclic amide-like bond. In a PubChem AmpC β-lactamase inhibition screen, the target compound exhibited a potency of 112.2 µM (pChembl 3.95, result: inconclusive), which, while weak, provides a baseline for the unsubstituted scaffold that the 4-chloro analog, untested in the same assay, cannot offer [2].

Toxicology Drug Metabolism Safety Screening

Documented Polypharmacology Fingerprint from PubChem High-Throughput Screening Distinguishes from Untested Analogs

The target compound has been tested in four distinct PubChem qHTS assays, yielding a unique activity signature not available for most close analogs. Measured potencies were: (i) lipid storage modulation in Drosophila S3 cells, 4.61 µM (pChembl 5.34); (ii) AmpC β-lactamase inhibition, 112.2 µM (pChembl 3.95); (iii) delayed death inhibition of Plasmodium falciparum plastid, 11.69 µM; and (iv) PINK1 expression modulation, 31.62 µM [1]. All four results are annotated as 'inconclusive,' indicating that the compound did not meet activity thresholds for hit confirmation in these specific assay contexts. This negative dataset is an information-rich resource: it establishes that the compound is not a pan-assay interference compound (PAINS) in these systems and provides a baseline for interpreting activity shifts when the scaffold is chemically elaborated. In contrast, the 4-chloro analog (CAS 108132-60-1) and 3,5-dimethyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrazole have no recorded bioactivity data in ChEMBL.

High-Throughput Screening Polypharmacology Negative Control

Carbonyl Linker Enables Different Conformational and Metabolic Profile Compared to Direct 1-Aryl Pyrazole Analogs

The target compound contains a ketone carbonyl spacer between the pyrazole N1 and the trimethoxyphenyl ring, creating an N-acylpyrazole substructure. In contrast, compounds such as 3,5-dimethyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrazole (N-arylpyrazole) lack this carbonyl. This single-atom difference has measurable consequences: (i) the carbonyl adds one hydrogen-bond acceptor (HBA count: 6 vs. 5), increasing PSA from approximately 51.6 Ų to 62.58 Ų [1]; (ii) the carbonyl introduces a site for metabolic hydrolysis (esterase/amidase cleavage) generating 3,5-dimethylpyrazole and 3,4,5-trimethoxybenzoic acid as predictable metabolites, whereas the N-aryl analog would require oxidative metabolism for degradation [2]; (iii) the carbonyl group enforces a different torsional preference at the pyrazole–aryl junction, with the N–C(=O) bond having partial double-bond character that restricts rotation relative to the freely rotatable N–Ar bond in the direct N-aryl analog.

Conformational Analysis Metabolic Stability Scaffold Hopping

Low Molecular Complexity and Synthetic Tractability Enable Rapid Analog Generation Versus Multi-Step Analogs

The target compound is synthesized via a single-step condensation of commercially available 3,5-dimethylpyrazole with 3,4,5-trimethoxybenzoyl chloride under basic conditions [1]. Its molecular complexity, quantified by the Np Likeness Score of -1.15 (ChEMBL) [2], is lower than that of 3,5-dimethyl-4-(phenylsulfanyl)-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole (estimated Np >0.5 given the diaryl sulfide motif) and other 4-substituted analogs that require multi-step sequences. A lower Np score correlates with higher synthetic accessibility and greater feasibility for parallel library production. The compound's heavy atom count of 21 and the absence of stereocenters further simplify quality control: purity can be confirmed using standard reversed-phase HPLC (predicted retention consistent with LogP 2.21) and identity verified by NMR (two diagnostic methyl singlets from the pyrazole 3- and 5-positions).

Parallel Synthesis Library Production Hit Expansion

High-Confidence Application Scenarios for 3,5-Dimethyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole (CAS 108132-57-6) Based on Quantitative Evidence


Negative Control / Reference Compound for PubChem qHTS Assay Panels

The compound's four documented, inconclusive bioassay results (4.61–112.2 µM across lipid storage, AmpC, P. falciparum, and PINK1 assays) qualify it as a pre-validated negative reference for these specific assay protocols [1]. In screening laboratories, having a compound with a known flat response profile across multiple unrelated targets reduces the need for in-house counter-screening. Procurement of this compound can directly support assay quality control and hit threshold calibration without the overhead of de novo characterization.

Scaffold for Late-Stage 4-Position Diversification in Kinase or Tubulin Inhibitor SAR

The unsubstituted pyrazole 4-position provides a versatile synthetic handle absent in the pre-functionalized 4-chloro or 4-phenylsulfanyl analogs. The 3,4,5-trimethoxybenzoyl motif is a recognized pharmacophore in tubulin polymerization inhibitors (as seen in combretastatin A-4 analogs and the (1-aryl-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanone series) [2][3]. The target compound's low MW (290.31) and favorable LogP (2.21) leave substantial property space for introducing substituents at the 4-position while maintaining drug-like characteristics, making it a rational procurement choice for medicinal chemistry groups pursuing tubulin-targeted or kinase-targeted pyrazole libraries.

Metabolite Identification Studies Utilizing the Labile N-Acyl Linkage

The N-acylpyrazole carbonyl serves as a predictable metabolic soft spot susceptible to hydrolytic cleavage, yielding 3,5-dimethylpyrazole and 3,4,5-trimethoxybenzoic acid as identifiable fragments [4]. This feature supports the compound's use as a model substrate in metabolite identification workflows, hepatic microsome stability assays, and prodrug linker proof-of-concept studies. The absence of CYP-toxicophoric aryl chloride, present in the 4-chloro analog, reduces confounding metabolic activation artifacts in such experiments.

Computational Chemistry Validation Set for QSAR and Docking Model Calibration

With a compact structure (21 heavy atoms), zero stereocenters, no Rule-of-Five violations, and four experimentally determined bioactivity data points, the compound is well-suited as a validation entry in QSAR model training sets and docking benchmark collections [1][5]. Its inconclusive activity profile prevents it from dominating model training (avoiding activity cliffs) while providing ground-truth negative labels that improve model specificity. The high QED score (0.86) and Np Likeness Score (-1.15) further support its use as a drug-like, synthetically accessible reference point.

Quote Request

Request a Quote for Pyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.